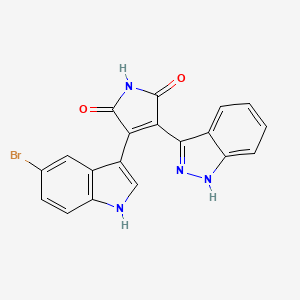
Dipropyl (4-hydroxy-2-methylpentan-2-yl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipropyl (4-hydroxy-2-methylpentan-2-yl)phosphonate is a chemical compound known for its unique structure and properties. It belongs to the class of organophosphorus compounds, which are widely used in various fields such as agriculture, medicine, and industry. This compound is characterized by the presence of a phosphonate group attached to a hydroxy-substituted alkyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dipropyl (4-hydroxy-2-methylpentan-2-yl)phosphonate typically involves the reaction of H-phosphonate diesters with carbonyl compounds such as aldehydes or ketones. This reaction can be catalyzed by transition metals or organocatalysts. For example, the addition of H-phosphonate diesters to carbonyl derivatives can be facilitated by the use of trimethylaluminum or L-proline as catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
Dipropyl (4-hydroxy-2-methylpentan-2-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The compound can participate in substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates, which have diverse applications in different fields .
Scientific Research Applications
Dipropyl (4-hydroxy-2-methylpentan-2-yl)phosphonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphorus metabolism.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of Dipropyl (4-hydroxy-2-methylpentan-2-yl)phosphonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes involved in phosphorus metabolism. It can also interact with cellular membranes, affecting their stability and function. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other organophosphorus compounds such as:
- Diethyl (4-hydroxy-2-methylpentan-2-yl)phosphonate
- Dimethyl (4-hydroxy-2-methylpentan-2-yl)phosphonate
- Dipropyl (4-hydroxy-2-ethylpentan-2-yl)phosphonate
Uniqueness
Dipropyl (4-hydroxy-2-methylpentan-2-yl)phosphonate is unique due to its specific alkyl chain and hydroxy substitution, which confer distinct chemical and physical properties. These properties make it particularly suitable for certain applications, such as in the synthesis of specialized industrial chemicals and as a research tool in biochemical studies .
Properties
CAS No. |
872627-22-0 |
|---|---|
Molecular Formula |
C12H27O4P |
Molecular Weight |
266.31 g/mol |
IUPAC Name |
4-dipropoxyphosphoryl-4-methylpentan-2-ol |
InChI |
InChI=1S/C12H27O4P/c1-6-8-15-17(14,16-9-7-2)12(4,5)10-11(3)13/h11,13H,6-10H2,1-5H3 |
InChI Key |
LKLNBMCPQPAUAR-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(C(C)(C)CC(C)O)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Hydroxy-4-({[3-(trimethoxysilyl)propyl]amino}methylidene)cyclohexa-2,5-dien-1-one](/img/structure/B12594727.png)
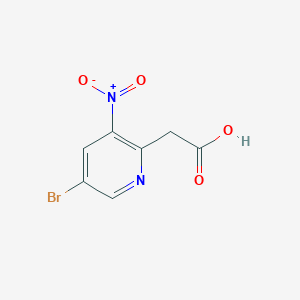
![2-amino-4-pyridin-4-yl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B12594741.png)
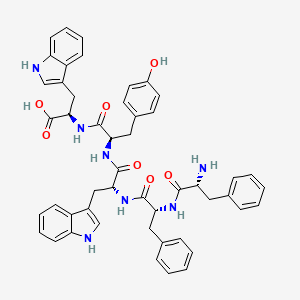
![Benzenesulfonamide, N-[1-(3,5-dimethylbenzoyl)cyclopentyl]-4-methyl-](/img/structure/B12594755.png)
![2,4-Dichloro-6-(4-chlorophenyl)-5-[4-(methylsulfanyl)phenyl]pyrimidine](/img/structure/B12594767.png)
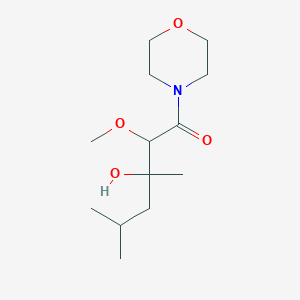
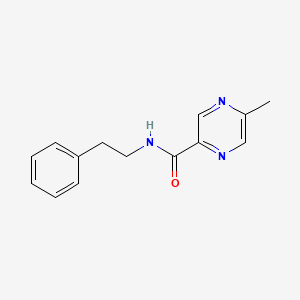

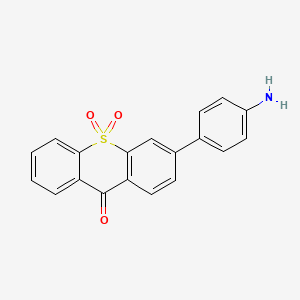
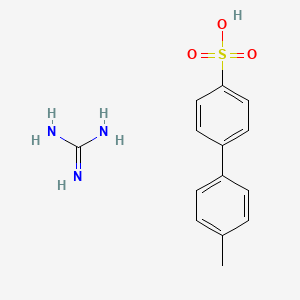
![2-Butyl-1-[(5,5-dimethyl-2-oxo-1,3,2lambda~5~-dioxaphosphinan-2-yl)oxy]hexyl phosphate](/img/structure/B12594811.png)
